2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-phenylethyl)acetamide
Overview
Description
The compound belongs to a class of organic molecules known for varied biological activities and complex molecular structures. It contains structural motifs seen in purine derivatives, which are of significant interest due to their relevance in biological systems and potential therapeutic applications.
Synthesis Analysis
Synthesis of related acetamide derivatives typically involves nucleophilic acyl substitution reactions, starting from corresponding amines and acyl chlorides or anhydrides. These reactions are often followed by purification steps such as recrystallization or chromatography to isolate the desired product. For similar compounds, methodologies include stepwise construction of the ring systems followed by functional group modifications (Duran & Canbaz, 2013).
Molecular Structure Analysis
Molecular structure analyses of acetamide derivatives, including X-ray crystallography and NMR spectroscopy, reveal details about their geometric configuration, intramolecular hydrogen bonding, and conformational preferences. The crystal structures often show significant interactions, such as hydrogen bonding and π-π stacking, which influence the stability and properties of these compounds (Sarhan, Lateef, & Waheed, 2017).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrolysis, aminolysis, and condensation, largely dependent on their functional groups. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating substituents attached to the acetamide nitrogen or the aromatic system (Kataev et al., 2021).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are critical for understanding the behavior of chemical compounds. These properties are influenced by the molecular structure, particularly the functional groups and overall molecular geometry. Acetamide derivatives typically show varied solubility in organic solvents and water, influenced by the polarity and hydrogen-bonding capacity of the molecule (Geng et al., 2023).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity (pKa), reactivity towards nucleophiles, and electrophiles, are shaped by the electronic environment around the carbonyl and amine functionalities. These properties affect their chemical behavior, stability, and reactivity in different environments. The presence of substituents on the aromatic ring or adjacent to the acetamide group can significantly alter these characteristics (Akbarzadeh et al., 2012).
Scientific Research Applications
Neuroprotection and MAO-B Inhibition
A study concentrated on synthesizing a series of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide. This compound showcased notable neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. It was pinpointed as a promising candidate for further in vivo evaluations due to its lower neurotoxicity and superior neuroprotection and MAO B inhibitory activity, marking a significant contribution to neuroprotective drug research (Mitkov et al., 2022).
A2B Adenosine Receptor Antagonism
The compound MRE 2029-F20, closely related to the chemical structure , has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound and its derivatives, including variants of the 2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl moiety, have been synthesized and tritiated to create [3H]-MRE 2029-F20. This radioligand has shown a high affinity for human A2B receptors, indicating its potential application in pharmacological characterizations of this receptor subtype (Baraldi et al., 2004).
Antitumor Activity
A series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, which includes compounds structurally similar to the subject compound, were synthesized and evaluated for their antitumor activity. These purine-based compounds were tested on breast cancer (MCF7) and leukemic cancer (K562) cell lines, showing significant antitumor potential. Computer docking experiments suggested that these compounds may inhibit oncogenic tyrosine kinases, especially bcr/abl, demonstrating their relevance in cancer therapy (Sultani et al., 2017).
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-15-14(16(24)21(2)17(20)25)22(11-19-15)10-13(23)18-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLCLXXWZSQGDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-phenylethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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